4-[(4-hydroxy-2-methylanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Description
This compound belongs to the pyrazolone family, characterized by a five-membered lactam ring with conjugated double bonds. Its structure features:
- Position 3: A keto group (3-one).
- Position 4: A (4-hydroxy-2-methylanilino)methylene substituent, introducing a phenolic hydroxyl and methyl group on the aniline moiety.
- Position 5: A trifluoromethyl (-CF₃) group, enhancing lipophilicity and metabolic stability .
- Position 2: A hydrogen atom (unsubstituted in this case).
Pyrazolone derivatives are widely studied for pharmaceutical applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Properties
IUPAC Name |
4-[(4-hydroxy-2-methylphenyl)iminomethyl]-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-6-4-7(19)2-3-9(6)16-5-8-10(12(13,14)15)17-18-11(8)20/h2-5,19H,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIDBKPOXBPKFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N=CC2=C(NNC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(4-hydroxy-2-methylanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one, commonly referred to as a pyrazolone derivative, has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C12H10F3N3O2
- CAS Number : 338403-32-0
- Molar Mass : 285.22 g/mol
- Density : 1.49 g/cm³ (predicted)
- pKa : 7.42 (predicted)
Antioxidant Activity
Research indicates that pyrazolone derivatives exhibit significant antioxidant properties. The compound was evaluated using various assays such as ABTS, FRAP, and ORAC tests, demonstrating its capability to scavenge free radicals effectively. These properties are attributed to the presence of the trifluoromethyl group, which enhances electron density on the aromatic ring, thereby improving its radical scavenging ability .
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. In vitro studies revealed that it inhibits the growth of Neisseria gonorrhoeae with a minimum inhibitory concentration (MIC) of 0.9 μg/mL. Additionally, it displayed activity against other bacterial strains and fungi, suggesting a broad-spectrum antimicrobial potential .
Anti-inflammatory Effects
The anti-inflammatory properties of this pyrazolone derivative have been investigated through in vivo models. It was found to exhibit analgesic effects comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac. The proposed mechanism involves blocking the TRPV1 receptor, which is crucial in pain signaling pathways .
Anticancer Potential
Recent studies have highlighted the anticancer activity of this compound against various cancer cell lines, including HeLa cells. The compound's structure allows it to interfere with cellular processes involved in cancer progression. Notably, it demonstrated cytotoxicity levels comparable to doxorubicin while exhibiting lower toxicity towards normal human fibroblasts .
The biological activities of this compound are primarily linked to its ability to modulate key enzymatic pathways:
- Inhibition of Dihydroorotate Dehydrogenase (DHODH) : This enzyme plays a critical role in pyrimidine synthesis and is a target for immunosuppressive therapies. The compound inhibits DHODH effectively, suggesting its potential use in treating autoimmune diseases .
- Esterase Inhibition : The compound has been shown to inhibit carboxylesterases and cholinesterases, which are involved in drug metabolism and neurotransmission. This property may enhance its efficacy as an analgesic and anti-inflammatory agent .
Case Studies
Scientific Research Applications
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of pyrazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives of pyrazole have been synthesized and tested against various pathogenic fungi, showing promising results in inhibiting growth .
Antioxidant Properties
Research has demonstrated that pyrazole compounds can act as effective antioxidants. The presence of trifluoromethyl groups enhances their ability to scavenge free radicals, making them suitable candidates for developing antioxidant therapies .
Cancer Research
Pyrazole derivatives are being investigated for their potential as anticancer agents. The ability to inhibit specific enzymes involved in cancer cell proliferation makes these compounds valuable in cancer treatment research. For example, some studies have focused on the mechanism by which pyrazole compounds affect cell cycle regulation and apoptosis in cancer cells.
Corrosion Inhibition
The compound has been explored as a corrosion inhibitor due to its heterocyclic structure. Research indicates that pyrazole-based compounds can effectively protect metals from corrosion by forming a protective layer on the metal surface . This application is particularly relevant in industries where metal durability is crucial.
Photovoltaic Materials
Recent advancements have shown that pyrazole derivatives can be incorporated into organic photovoltaic devices. Their electronic properties make them suitable for enhancing the efficiency of solar cells, contributing to the development of sustainable energy solutions.
Data Table: Summary of Applications
Case Studies
- Antimicrobial Efficacy : A study conducted by Umesha et al. synthesized various pyrazole derivatives and evaluated their antifungal activity against five phytopathogenic fungi. The results indicated a strong correlation between structural modifications and enhanced antimicrobial properties .
- Corrosion Inhibition : A research paper examined the effectiveness of several heterocyclic compounds, including pyrazoles, as corrosion inhibitors for carbon steel in acidic environments. The findings suggested that these compounds could significantly reduce corrosion rates, making them viable options for industrial applications .
- Photovoltaic Applications : Recent investigations into the use of pyrazole derivatives in organic solar cells revealed that these materials could improve charge transport and overall device efficiency, paving the way for future developments in renewable energy technologies.
Comparison with Similar Compounds
Table 1: Key Structural Features and Hypothesized Properties
Electronic and Steric Effects
- Trifluoromethyl vs. Methyl: The -CF₃ group in the target compound (vs.
- Hydroxyanilino vs. Methoxy/Amino Substituents: The phenolic -OH (target) offers hydrogen-bonding capability, unlike the methoxy (-OCH₃, ) or dimethylamino (-N(CH₃)₂, ) groups. This may enhance binding to polar enzyme active sites .
- Chlorine vs.
Crystallographic and Conformational Insights
- Planarity and Packing: Compounds like those in exhibit near-planar pyrazolone cores with substituents influencing crystal packing. The target compound’s hydroxyanilino group may form intermolecular hydrogen bonds, affecting solubility and crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
